![molecular formula C25H23NO4S B6478777 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-78-8](/img/structure/B6478777.png)
3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a chromeno[8,7-e][1,3]oxazin-4-one moiety, a thiophene ring, and a 4-methoxyphenyl group. Chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound that is part of many biologically active molecules. The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is known to contribute to various biological activities . The 4-methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical, chemical, and biological properties.
Aplicaciones Científicas De Investigación
- Anti-inflammatory : Thiophenes often exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions .
- Anti-psychotic : Certain thiophene-containing compounds have shown promise in treating psychiatric disorders .
- Anti-arrhythmic : VU0617671-1 might influence cardiac rhythm disturbances .
- Anti-anxiety : Thiophenes can modulate anxiety-related pathways .
- Anti-fungal : Investigate its antifungal activity against specific pathogens .
Tyrosinase Inhibition
Tyrosinase plays a crucial role in melanin synthesis. VU0617671-1 could be a potent tyrosinase inhibitor, potentially useful in treating hyperpigmentation disorders .
Antifungal Activity
Evaluate VU0617671-1’s antifungal properties against various fungi, including Fusarium graminearum (Fg), Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Colletotrichum capsici (Cc) .
Novel Derivatives
Use VU0617671-1 as a starting point to synthesize novel derivatives, such as pyrimidine-2-thiol, pyrazole, and pyran compounds .
Mecanismo De Acción
Target of Action
The primary targets of VU0617671-1 are yet to be definitively identified. The compound contains a thiophene moiety, which is known to be a key component in many pharmacologically active heterocyclic compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets through hydrogen bonding . This interaction can lead to changes in the function of the target molecules, resulting in the observed therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by VU0617671-1 are likely to be diverse, given the wide range of therapeutic properties associated with thiophene derivatives . For instance, thiophene derivatives can inhibit kinases, enzymes that play a key role in signal transduction pathways . By inhibiting these enzymes, thiophene derivatives can potentially disrupt the signaling pathways that drive disease processes .
Pharmacokinetics
The lipophilicity of a compound can influence its cellular uptake . Therefore, the lipophilicity of VU0617671-1 could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of VU0617671-1’s action are likely to be diverse, reflecting the wide range of therapeutic properties associated with thiophene derivatives . For example, by inhibiting kinases, VU0617671-1 could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16-23(17-5-7-18(28-2)8-6-17)24(27)20-9-10-22-21(25(20)30-16)14-26(15-29-22)12-11-19-4-3-13-31-19/h3-10,13H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPAJZYBOZGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.